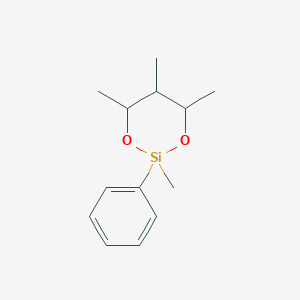
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable diol under acidic or basic conditions. One common method is the reaction of phenylsilane with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a catalyst such as hydrochloric acid or a base like sodium hydroxide. The reaction proceeds through the formation of a siloxane intermediate, which then cyclizes to form the desired dioxasilinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The phenyl group or the oxygen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom or the phenyl ring.
科学研究应用
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but contains boron instead of silicon.
2,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing analog with a different substitution pattern.
Phenylboronic acid pinacol ester: Contains boron and is used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its boron-containing analogs. Silicon’s ability to form strong bonds with oxygen and carbon makes this compound particularly useful in the synthesis of stable and reactive intermediates.
属性
CAS 编号 |
67411-94-3 |
|---|---|
分子式 |
C13H20O2Si |
分子量 |
236.38 g/mol |
IUPAC 名称 |
2,4,5,6-tetramethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(2)14-16(4,15-12(10)3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI 键 |
SEIGZYXHEXXZCU-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O[Si](OC1C)(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


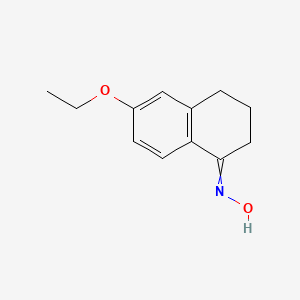
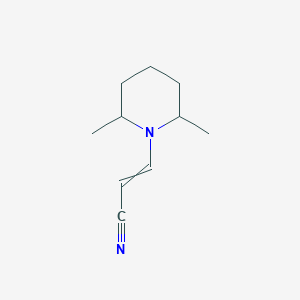

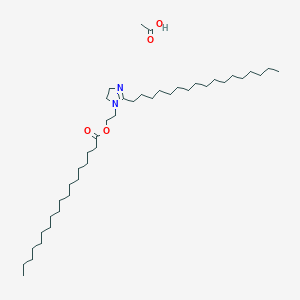
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
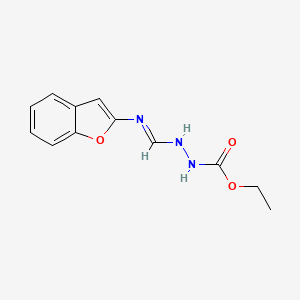

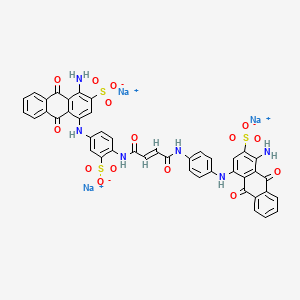
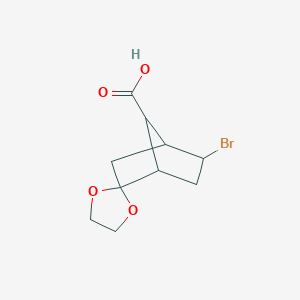

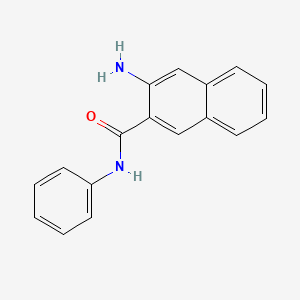
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
